N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 898464-53-4
VCID: VC11893614
InChI: InChI=1S/C21H20ClN3O3/c1-12-4-6-15(22)11-17(12)24-21(28)20(27)23-16-9-13-3-2-8-25-18(26)7-5-14(10-16)19(13)25/h4,6,9-11H,2-3,5,7-8H2,1H3,(H,23,27)(H,24,28)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Molecular Formula: C21H20ClN3O3
Molecular Weight: 397.9 g/mol

N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

CAS No.: 898464-53-4

Cat. No.: VC11893614

Molecular Formula: C21H20ClN3O3

Molecular Weight: 397.9 g/mol

* For research use only. Not for human or veterinary use.

N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide - 898464-53-4

Specification

CAS No. 898464-53-4
Molecular Formula C21H20ClN3O3
Molecular Weight 397.9 g/mol
IUPAC Name N'-(5-chloro-2-methylphenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Standard InChI InChI=1S/C21H20ClN3O3/c1-12-4-6-15(22)11-17(12)24-21(28)20(27)23-16-9-13-3-2-8-25-18(26)7-5-14(10-16)19(13)25/h4,6,9-11H,2-3,5,7-8H2,1H3,(H,23,27)(H,24,28)
Standard InChI Key GBODRQDFAYXTSZ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a tricyclic 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl core fused with an ethanediamide group and a substituted phenyl ring. Key structural elements include:

  • Tricyclic Core: A rigid bicyclic framework with an embedded lactam ring (2-oxo-1-azatricyclo), contributing to conformational stability.

  • Ethanediamide Moiety: The -N-C(=O)-C(=O)-N- group facilitates hydrogen bonding and metal coordination, critical for biological interactions.

  • 5-Chloro-2-Methylphenyl Substituent: The chloro and methyl groups at positions 5 and 2, respectively, enhance lipophilicity and steric effects.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC21_{21}H20_{20}ClN3_3O3_3
Molecular Weight397.9 g/mol
IUPAC NameN'-(5-Chloro-2-methylphenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
InChIKeyGBODRQDFAYXTSZ-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3

The InChIKey and SMILES descriptors confirm the compound’s stereochemical uniqueness, while the molecular weight (397.9 g/mol) aligns with mid-sized bioactive molecules.

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit synthetic routes remain unpublished, analogous compounds suggest a multi-step strategy:

  • Core Formation: Cyclization reactions to construct the tricyclic lactam system, potentially via intramolecular amidation or Diels-Alder cycloaddition.

  • Side-Chain Introduction: Coupling the ethanediamide group to the tricyclic core using carbodiimide-based crosslinkers (e.g., EDC/HOBt).

  • Phenyl Substitution: Introducing the 5-chloro-2-methylphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

Industrial-scale synthesis likely employs continuous flow reactors and catalytic systems to optimize yield and purity.

Reactivity Profile

  • Oxidation: Susceptibility to oxidation at the lactam’s α-carbon, forming hydroxylated derivatives.

  • Nucleophilic Substitution: The chloro group on the phenyl ring may undergo substitution with amines or thiols.

  • Hydrolysis: The ethanediamide moiety could hydrolyze under acidic/basic conditions, yielding carboxylic acids.

Target ClassMechanismRationale
Serine ProteasesCompetitive inhibitionEthanediamide mimics substrate
KinasesATP-binding site obstructionTricyclic core’s planar structure
GPCRsAllosteric modulationStructural similarity to ergolines

Antimicrobial and Anticancer Prospects

  • Antimicrobial Activity: Chlorinated aromatic systems often disrupt bacterial cell membranes, as seen in fluoroquinolones.

  • Anticancer Potential: Rigid tricyclic systems may intercalate DNA or inhibit topoisomerases, analogous to anthracyclines.

Analytical Characterization

Differentiation from Structural Analogs

The 5-chloro-2-methylphenyl variant differs from its 4-methylphenyl analog (CAS 898412-16-3) in:

  • Substituent Position: Chloro at position 5 versus methyl at position 4.

  • Electronic Effects: Chloro’s electron-withdrawing nature versus methyl’s electron-donating effect.

Table 3: Comparative Analysis

Property5-Chloro-2-Methylphenyl Analog4-Methylphenyl Analog
Molecular Weight397.9 g/mol389.46 g/mol
LogP (Predicted)3.22.8
Solubility (mg/mL)<0.1 (Water)<0.1 (Water)

LC-MS/MS Differentiation:

  • 5-Chloro Analog: Fragmentation yields [M-Cl]+^+ ion at m/z 362.9.

  • 4-Methyl Analog: Dominant [M-CH3_3]+^+ fragment at m/z 374.4.

Challenges and Future Directions

Research Gaps

  • Bioactivity Data: No published studies on cytotoxicity, antimicrobial efficacy, or pharmacokinetics.

  • Synthetic Optimization: Scalable routes and enantioselective synthesis require development.

Recommendations

  • High-Throughput Screening: Evaluate inhibition profiles against kinase and protease libraries.

  • Structural Modifications: Explore bromo or fluoro substitutions to enhance target affinity.

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